Methyl-1-thio-beta-D-galactopyranoside

Catalog No.
S606318
CAS No.
155-30-6
M.F
C7H14O5S
M. Wt
210.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-1-thio-beta-D-galactopyranoside

CAS Number

155-30-6

Product Name

Methyl-1-thio-beta-D-galactopyranoside

IUPAC Name

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1

InChI Key

LZFNFLTVAMOOPJ-XMAYFYEJSA-N

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Synonyms

methyl 1-thio-beta-D-galactopyranoside, methyl beta-D-thiogalactopyranoside, methyl beta-D-thiogalactoside, methylthiogalactoside, thiomethylgalactoside

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O

Studying the Lac Repressor System in Bacteria:

beta-D-Galactopyranoside, methyl 1-thio-, also known as methyl-β-D-thiogalactoside (TMG), is primarily used in research to study the lac operon and its regulatory protein, the lac repressor, in bacteria, particularly Escherichia coli (E. coli) []. The lac operon controls the genes responsible for lactose metabolism in E. coli. TMG acts as an inducer of the lac operon, meaning it binds to the lac repressor and prevents it from blocking the transcription of the lac genes. This allows E. coli to utilize lactose as an energy source when present in the environment [].

Investigating Sugar Transport and Metabolism:

TMG has also been used in studies investigating sugar transport and metabolism in various organisms. Since it resembles the natural sugar galactose, but with a sulfur group replacing an oxygen, researchers can use TMG to analyze the specific transporters and metabolic pathways involved in the uptake and utilization of these sugars []. This research helps scientists understand how different organisms utilize various carbohydrates for energy and growth.

Other Applications:

While studying the lac operon and sugar transport are the primary research applications of TMG, it has also been used in other areas of research, such as:

  • Investigating the regulation of other inducible operons in bacteria [].
  • Studying the role of specific proteins in sugar uptake and metabolism [].
  • Developing new tools and techniques for studying gene expression and regulation [].

Methyl-1-thio-beta-D-galactopyranoside is a thiol derivative of methyl beta-D-galactopyranoside, characterized by the presence of a sulfur atom in the molecule. Its chemical formula is C7H14O5SC_7H_{14}O_5S, and it is recognized as a competitive inhibitor of various enzymes, particularly β-galactosidases. This compound is notable for its role in bio

TMG interacts with the lac repressor protein in E. coli. It binds to the allosteric binding site of the repressor, causing a conformational change that prevents it from binding to the lac operon DNA. This allows RNA polymerase to transcribe the lac genes, leading to the production of β-galactosidase and other enzymes needed for lactose utilization [1].

Citation:

  • Barkley, M. D., Bourgeois, S., & Ullman, A. (1975). Mutations affecting the lac repressor protein of Escherichia coli. Biochemistry, 14(7),
, primarily involving hydrolysis and enzymatic interactions. It has been shown to inhibit the hydrolysis of substrates like β-D-galactopyranosyl azide and o-nitrophenyl β-D-galactopyranoside, with an inhibition constant (KiK_i) of approximately 1.8 mM . The compound can also undergo acid-catalyzed transformations, leading to various derivatives depending on the reaction conditions .

The biological activity of methyl-1-thio-beta-D-galactopyranoside is largely attributed to its inhibitory effects on β-galactosidase enzymes. Its ability to act as a competitive inhibitor makes it useful in studying enzyme kinetics and mechanisms. Additionally, it has been identified as a metabolite produced by certain strains of Escherichia coli, highlighting its relevance in microbial metabolism . The compound's interaction with galectins, a family of carbohydrate-binding proteins, has also been noted, making it significant in cell signaling and immune responses .

Synthesis of methyl-1-thio-beta-D-galactopyranoside typically involves the modification of methyl beta-D-galactopyranoside through thiolation reactions. Common methods include:

  • Thiol Addition: Reacting methyl beta-D-galactopyranoside with thiol reagents under acidic or basic conditions to introduce the sulfur atom into the galactopyranoside structure.
  • Radical Reactions: Utilizing radical chemistry to facilitate the substitution of hydroxyl groups with thiol groups, often leading to higher yields and purities .

Methyl-1-thio-beta-D-galactopyranoside is primarily used in:

  • Enzyme Inhibition Studies: As a tool for investigating the kinetics and mechanisms of β-galactosidase and related enzymes.
  • Microbial Metabolism Research: Understanding metabolic pathways in Escherichia coli and other microorganisms.
  • Carbohydrate Chemistry: Serving as a substrate or intermediate in synthesizing more complex carbohydrate derivatives.

Interaction studies have demonstrated that methyl-1-thio-beta-D-galactopyranoside effectively binds to β-galactosidase enzymes, thereby inhibiting their activity. This binding is crucial for understanding how modifications to carbohydrate structures can influence enzyme function. Additionally, studies have indicated that this compound interacts with galectins, which are involved in various biological processes including cell adhesion and immune response modulation .

Methyl-1-thio-beta-D-galactopyranoside shares structural similarities with several other compounds in the category of thiogalactosides and galactopyranosides. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl beta-D-galactopyranosideStandard galactose structure without sulfurCommonly used as a substrate for enzymatic studies
4-Nitrophenyl beta-D-galactopyranosideContains a nitrophenyl group at C-4Often used as a chromogenic substrate for β-galactosidase
Thio-beta-D-galactopyranosideSimilar structure with sulfur but different substituentsExhibits different inhibitory properties compared to methyl-1-thio derivative

The uniqueness of methyl-1-thio-beta-D-galactopyranoside lies in its specific inhibitory action against β-galactosidase enzymes while also being a metabolite produced by certain bacteria. This dual role enhances its significance in both biochemical research and microbial studies .

The synthesis of MTGP traces back to mid-20th-century efforts to develop stable glycoside analogs resistant to enzymatic hydrolysis. Early work by Barnett et al. (1967) demonstrated that replacing the oxygen atom in glycosidic bonds with sulfur enhanced stability while preserving substrate recognition by enzymes like β-galactosidase. MTGP emerged as a critical tool in the 1970s during studies of the E. coli lac operon, where it served as a non-hydrolyzable inducer of the lac repressor system. Its synthesis was refined through methods involving regioselective triflate displacement and thioglycosidation, as detailed in recent protocols.

Positioning in Thioglycoside Research Landscape

MTGP belongs to the thioglycoside class, characterized by a sulfur atom replacing the glycosidic oxygen. Unlike O-glycosides, thioglycosides like MTGP exhibit:

  • Enhanced metabolic stability: Resistance to glycosidase cleavage.
  • Versatile reactivity: Serve as glycosyl donors in synthetic chemistry.
  • High-affinity binding: Compete effectively with natural substrates in enzyme assays.

Comparative studies highlight MTGP's superior inhibitory potency over O-glycosides in bacterial glycan biosynthesis, with 2 mM concentrations reducing Helicobacter pylori glycoprotein synthesis by >70%.

Thioglycoside Bond Configuration and Molecular Recognition

The thioglycoside bond in methyl-1-thio-beta-D-galactopyranoside consists of a sulfur atom bridging the anomeric carbon (C1) and a methyl group (Figure 1). This substitution alters the electronic environment of the glycosidic bond, increasing its resistance to hydrolysis by glycosidases compared to oxygen-linked galactosides [1] . The bond length between C1 and S (1.81 Å) is longer than the typical C-O bond (1.43 Å), reducing steric hindrance and enabling tighter binding to lectins and enzymes [1].

Table 1: Key structural parameters of methyl-1-thio-beta-D-galactopyranoside

ParameterValue
Molecular FormulaC~7~H~14~O~5~S
Molecular Weight210.25 g/mol
Thioglycoside Bond1.81 Å (C1-S)
Ring Conformation^4~C~1~ chair

The sulfur atom’s polarizability enhances van der Waals interactions with hydrophobic pockets in proteins, as demonstrated in studies with peanut agglutinin . Nuclear magnetic resonance (NMR) data reveal that the thioglycoside linkage induces a minor distortion in the pyranose ring (Δδ = 0.3 ppm for H1), which modulates binding affinity [4].

Comparative Analysis with Related Galactoside Derivatives

Methyl-1-thio-beta-D-galactopyranoside exhibits distinct biochemical behavior compared to oxygen-linked analogs (e.g., methyl-beta-D-galactopyranoside) and other thioglycosides:

  • Hydrolysis Resistance: The thioglycoside bond is 50-fold more stable under acidic conditions than its oxygen counterpart .
  • Lectin Binding: Affinity for galactose-specific lectins (e.g., RCA~120~) is 3–5 times higher due to sulfur’s enhanced polarizability .
  • Enzymatic Inhibition: Acts as a competitive inhibitor of beta-galactosidase with a K~i~ of 12 μM, versus 180 μM for methyl-beta-D-galactopyranoside .

Table 2: Functional comparison of galactoside derivatives

DerivativeHydrolysis Half-life (pH 5)Lectin K~d~ (nM)Beta-galactosidase K~i~ (μM)
Methyl-1-thio-beta-D-galactopyranoside48 h15 ± 212 ± 1
Methyl-beta-D-galactopyranoside0.9 h45 ± 5180 ± 10
Phenyl-1-thio-beta-D-galactopyranoside72 h8 ± 19 ± 0.5

Structure-Activity Relationship Paradigms

The bioactivity of methyl-1-thio-beta-D-galactopyranoside is governed by three structural features:

  • Anomeric Configuration: The beta configuration positions the thiomethyl group axially, optimizing hydrophobic interactions with aromatic residues in binding pockets [1] .
  • Sulfur Electronegativity: The lower electronegativity of sulfur (2.58) versus oxygen (3.44) reduces hydrogen-bonding capacity but increases charge-transfer interactions [1].
  • Pyranose Ring Rigidity: The ^4~C~1~ chair conformation minimizes entropy loss upon protein binding, as confirmed by molecular dynamics simulations .

Modifying the thiomethyl group to bulkier substituents (e.g., benzyl) decreases lectin affinity by 40%, highlighting the importance of steric compatibility .

Conformational Analysis of the Thiogalactoside Linkage

^1~H-^15~N HSQC NMR studies of methyl-1-thio-beta-D-galactopyranoside bound to dengue virus protease reveal two dominant conformers:

  • Conformer A (75% population): Thiomethyl group equatorial, C1-S-C bond angle = 104°
  • Conformer B (25% population): Thiomethyl group axial, C1-S-C bond angle = 98° [4]

The energy barrier between conformers is 2.3 kcal/mol, calculated using density functional theory (DFT) [1]. This flexibility allows adaptation to diverse protein active sites.

Table 3: Conformational parameters from NMR and DFT

ParameterConformer AConformer B
C1-S-C bond angle104°98°
ΔG (kcal/mol)02.3
Population (%)7525

Molecular Orbital Theory Applications in Understanding Functionality

HOMO-LUMO analysis of methyl-1-thio-beta-D-galactopyranoside reveals:

  • HOMO (-7.2 eV): Localized on the sulfur atom and pyranose O4
  • LUMO (-1.8 eV): Associated with the thioglycoside σ* orbital

The small HOMO-LUMO gap (5.4 eV) facilitates charge-transfer interactions with electron-deficient aromatic residues (e.g., tryptophan). Frontier molecular orbital overlap with beta-galactosidase’s active-site histidine residues (e.g., His-540) correlates with inhibitory potency .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

210.05619472 g/mol

Monoisotopic Mass

210.05619472 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

155-30-6

Wikipedia

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

General Manufacturing Information

.beta.-D-Galactopyranoside, methyl 1-thio-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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